![molecular formula C6H7NO5S B12911810 Furan, 2-[(methylsulfonyl)methyl]-5-nitro- CAS No. 39272-73-6](/img/structure/B12911810.png)
Furan, 2-[(methylsulfonyl)methyl]-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methylsulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a methylsulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)methyl)-5-nitrofuran typically involves the nitration of a furan derivative followed by the introduction of the methylsulfonylmethyl group. One common method involves the nitration of 2-methylfuran to yield 2-methyl-5-nitrofuran. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine to produce the desired compound.
Industrial Production Methods
Industrial production of 2-((Methylsulfonyl)methyl)-5-nitrofuran would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((Methylsulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product would be the corresponding nitro or amino derivative.
Reduction: The major product would be 2-((Methylsulfonyl)methyl)-5-aminofuran.
Substitution: The major products would be halogenated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
2-((Methylsulfonyl)methyl)-5-nitrofuran has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as antimicrobial or anticancer agents.
Medicine: It could be explored for its pharmacological properties, particularly in drug development.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((Methylsulfonyl)methyl)-5-nitrofuran would depend on its specific application. In a biological context, it could interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-nitrofuran: Lacks the methylsulfonylmethyl group, making it less versatile in terms of chemical reactivity.
5-Nitrofurfural: Contains an aldehyde group instead of the methylsulfonylmethyl group, leading to different reactivity and applications.
2-((Methylsulfonyl)methyl)-furan: Lacks the nitro group, which significantly alters its chemical and biological properties.
Uniqueness
2-((Methylsulfonyl)methyl)-5-nitrofuran is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
39272-73-6 |
|---|---|
Fórmula molecular |
C6H7NO5S |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
2-(methylsulfonylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C6H7NO5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3 |
Clave InChI |
ONXLQCUJQCOECR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=CC=C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



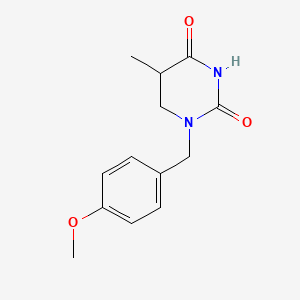
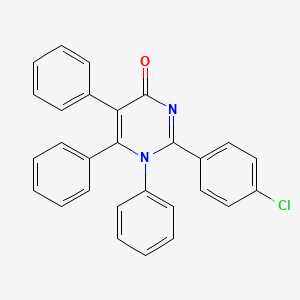

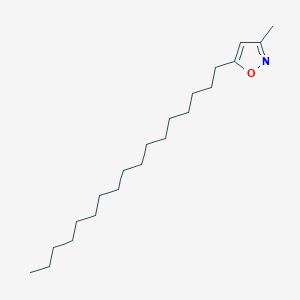

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)

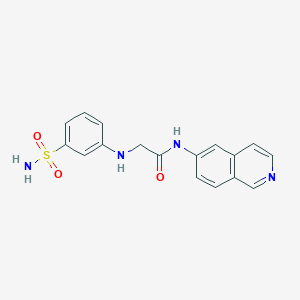
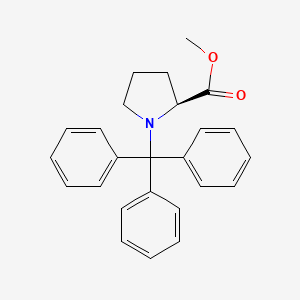
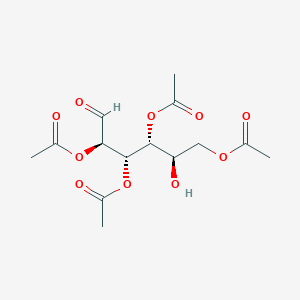
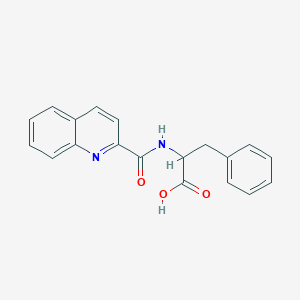
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
